REACTION_CXSMILES
|
[C:1]1([C:12]([O:14][CH3:15])=[O:13])([C:8]([O:10]C)=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]C1.[H-].C([Al+]CC(C)C)C(C)C>C(OCC)C>[CH3:15][O:14][C:12]([C:1]1([CH:8]=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1)=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
7.62 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with a mixutre of methanol (100 mL) and water (100 mL)
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite@
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether (100 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |